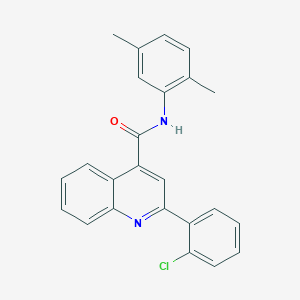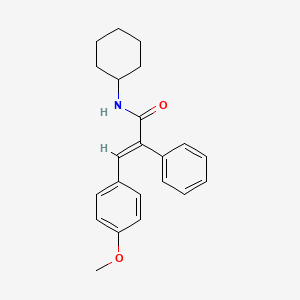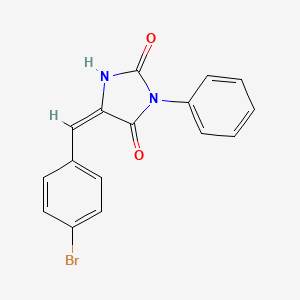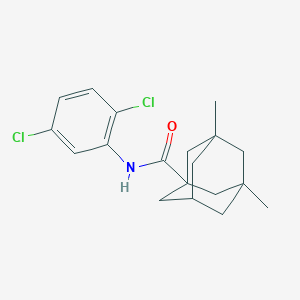
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. CQ has been extensively studied for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders. In
Mecanismo De Acción
The exact mechanism of action of CQ is not fully understood, but it is believed to act by inhibiting the heme polymerization process that is essential for the survival of the Plasmodium parasite. CQ is also thought to interfere with the DNA synthesis and cell division processes in cancer cells, leading to their death. In autoimmune disorders, CQ is believed to act by suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
CQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of heme polymerization in the Plasmodium parasite, the inhibition of autophagy in cancer cells, and the suppression of the immune response in autoimmune disorders. CQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ has several advantages for lab experiments, including its low cost, wide availability, and ease of synthesis. However, CQ also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration of the concentration and duration of CQ treatment is necessary to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for the research on CQ, including the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential use in combination with other drugs for the treatment of malaria, cancer, and autoimmune disorders, and the elucidation of its exact mechanism of action. Additionally, the use of CQ as a tool for studying autophagy and other cellular processes may lead to new insights into the pathogenesis of various diseases.
Métodos De Síntesis
The synthesis of CQ involves the reaction of 2-chlorobenzonitrile with 2,5-dimethylaniline and subsequent cyclization with 4-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or dimethylformamide. The yield of CQ can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
CQ has been extensively studied for its potential use in treating malaria, a parasitic disease that affects millions of people worldwide. CQ is believed to act by inhibiting the growth and replication of the Plasmodium parasite, the causative agent of malaria. In addition to its antimalarial activity, CQ has also been investigated for its potential use in treating cancer and autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-16(2)22(13-15)27-24(28)19-14-23(18-8-3-5-9-20(18)25)26-21-10-6-4-7-17(19)21/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPALSFXRFBPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)


![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)

![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
